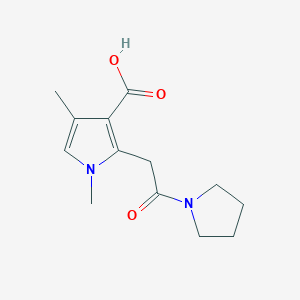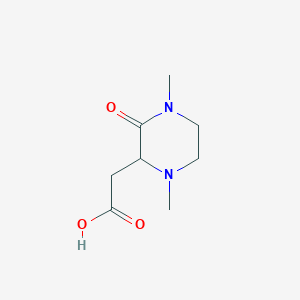
1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid (abbreviated as DMPE-PCA) is a newly developed synthetic organic compound that is being studied for its potential applications in a variety of scientific research fields. DMPE-PCA has shown to have a wide range of biochemical and physiological effects, making it a promising molecule for further research.
Scientific Research Applications
Chemical Synthesis and Characterization
- This compound is involved in the study of three-component reactions of related carboxylic acids, with a focus on the formation of regioisomeric esters, as evidenced by research exploring the reaction features of similar carboxylic acid esters (Mukovoz et al., 2015).
- Research into the synthesis of dimethyl derivatives of related compounds for efficient gas chromatographic methods highlights the chemical relevance of this compound in developing analytical techniques (Anisuzzaman et al., 2000).
Molecular Interaction Studies
- Investigations into the hydrogen bonding of similar dihydropyridin carboxylic acids contribute to understanding the molecular interactions and crystallography of this class of compounds (Dobbin et al., 1993).
- A study on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate explores multiple interactions and spectroscopy analysis, relevant to the structural and interaction analysis of similar compounds (Singh et al., 2013).
Derivative Synthesis and Transformations
- Research has been conducted on the synthesis and transformations of some 1,2,4-trisubstituted pyrroles, which is pertinent to understanding the reactivity and potential transformations of the compound (Štětinová et al., 2005).
- The synthesis and reaction studies of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives provide insights into the types of chemical reactions and activities possible for similar compounds (Zaki et al., 2017).
properties
IUPAC Name |
1,4-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-8-14(2)10(12(9)13(17)18)7-11(16)15-5-3-4-6-15/h8H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZPCKTPMSJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)O)CC(=O)N2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)
![2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1392402.png)
![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)


![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)
